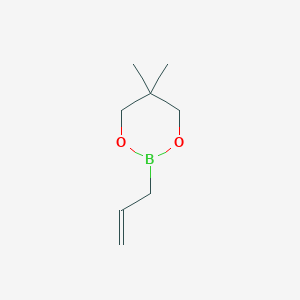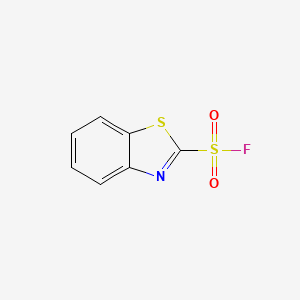
苯并噻唑-2-磺酰氟
描述
Benzothiazole-2-sulfonyl fluoride is a chemical compound with the molecular formula C7H4FNO2S2. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its reactivity and is used in various chemical reactions and applications.
科学研究应用
Benzothiazole-2-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl fluoride groups into molecules.
Biology: Employed in the study of enzyme inhibitors, particularly those targeting serine proteases.
Medicine: Investigated for its potential use in developing pharmaceuticals, including anti-cancer and anti-inflammatory agents.
作用机制
Target of Action
Benzothiazole-2-sulfonyl fluoride is a heterocyclic compound that has been found to interact with several targets. One of the primary targets of this compound is the BCL-2 family of enzymes , which play a crucial role in apoptosis . This family of enzymes is involved in the regulation of cell death and survival, and any disruption in the balance between its anti-apoptotic and pro-apoptotic members can lead to dysregulation of apoptosis in affected cells .
Mode of Action
The compound interacts with its targets through a variety of mechanisms. For instance, benzothiazole fluorescent probes, which can be constructed using benzothiazole and its derivatives, can specifically interact with the analyte, thereby changing their luminescence characteristics . The mechanism of these probes in detecting analytes mainly includes photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), intramolecular charge transfer (ICT), and aggregation-induced emission (AIE) .
Biochemical Pathways
The action of Benzothiazole-2-sulfonyl fluoride affects several biochemical pathways. One of the key pathways is the apoptotic pathway , regulated by the BCL-2 family of proteins . In human cancer cells, the downregulation of pro-apoptotic proteins (e.g., Bax, Bak, Bad, Bim) and the upregulation of anti-apoptotic proteins (e.g., BCL-2, BCL-xl, MCL-1) inhibits the release of cytochrome c from mitochondria, leading to the immortal character of the cancer cells .
Result of Action
The interaction of Benzothiazole-2-sulfonyl fluoride with its targets leads to several molecular and cellular effects. For instance, the interaction with BCL-2 can lead to the inhibition of this anti-apoptotic protein, thereby promoting apoptosis and potentially leading to the death of cancer cells . Furthermore, the compound’s interaction with analytes can lead to changes in their luminescence characteristics, enabling the detection of these analytes .
Action Environment
The action, efficacy, and stability of Benzothiazole-2-sulfonyl fluoride can be influenced by various environmental factors. For instance, the compound’s fluorescent properties can be affected by the presence of certain substances, potentially impacting its ability to detect analytes . .
生化分析
Biochemical Properties
Benzothiazole-2-sulfonyl fluoride plays a crucial role in biochemical reactions, particularly in the inhibition of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin, forming a covalent bond with the active site serine residue, thereby inhibiting their activity . This compound also interacts with other biomolecules, including proteins and peptides, through its sulfonyl fluoride group, which is highly reactive towards nucleophiles . The nature of these interactions is primarily covalent, leading to the irreversible inhibition of enzyme activity.
Cellular Effects
Benzothiazole-2-sulfonyl fluoride has been shown to affect various types of cells and cellular processes. It influences cell function by inhibiting key enzymes involved in cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of serine proteases by Benzothiazole-2-sulfonyl fluoride can disrupt signaling pathways that rely on proteolytic processing of signaling molecules . Additionally, this compound can affect gene expression by inhibiting enzymes involved in the regulation of transcription factors . The impact on cellular metabolism is also significant, as the inhibition of proteases can lead to the accumulation of substrates and the disruption of metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of Benzothiazole-2-sulfonyl fluoride involves the covalent modification of enzyme active sites. The sulfonyl fluoride group of the compound reacts with the hydroxyl group of the serine residue in the active site of serine proteases, forming a stable covalent bond . This covalent modification results in the irreversible inhibition of the enzyme’s catalytic activity . Additionally, Benzothiazole-2-sulfonyl fluoride can interact with other biomolecules through similar covalent modifications, leading to the inhibition of their function . These interactions can result in changes in gene expression and cellular signaling pathways, further contributing to the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzothiazole-2-sulfonyl fluoride can change over time due to its stability and degradation. The compound is relatively stable under normal laboratory conditions, but it can degrade over time, especially in the presence of moisture . The degradation products can have different biochemical properties and may affect cellular function differently . Long-term studies have shown that the effects of Benzothiazole-2-sulfonyl fluoride on cellular function can persist for extended periods, even after the compound has been degraded . This persistence is likely due to the irreversible nature of the covalent modifications it induces in target biomolecules.
Dosage Effects in Animal Models
The effects of Benzothiazole-2-sulfonyl fluoride vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, Benzothiazole-2-sulfonyl fluoride can cause adverse effects, including toxicity and damage to tissues . Threshold effects have been observed, where the compound’s inhibitory effects on enzymes reach a maximum at a certain dosage, beyond which no further inhibition occurs . Toxic effects at high doses may include inflammation, necrosis, and disruption of normal cellular function .
Metabolic Pathways
Benzothiazole-2-sulfonyl fluoride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit enzymes involved in the metabolism of peptides and proteins, leading to changes in metabolic flux and metabolite levels . For example, the inhibition of serine proteases can result in the accumulation of peptide substrates and the depletion of downstream products . Additionally, Benzothiazole-2-sulfonyl fluoride can interact with cofactors such as ATP and NADH, further affecting metabolic pathways .
Transport and Distribution
Within cells and tissues, Benzothiazole-2-sulfonyl fluoride is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, Benzothiazole-2-sulfonyl fluoride can bind to proteins and other biomolecules, affecting its localization and accumulation . The distribution of the compound within tissues can also be influenced by its interactions with extracellular matrix components and cell surface receptors .
Subcellular Localization
The subcellular localization of Benzothiazole-2-sulfonyl fluoride is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting signals on proteins . Post-translational modifications, such as phosphorylation or ubiquitination, can also affect the localization and activity of Benzothiazole-2-sulfonyl fluoride . These interactions can influence the compound’s biochemical effects and its role in cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: Benzothiazole-2-sulfonyl fluoride can be synthesized through several methods. One common method involves the reaction of benzothiazole with sulfuryl fluoride (SO2F2) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields benzothiazole-2-sulfonyl fluoride as the primary product .
Industrial Production Methods: In industrial settings, the production of benzothiazole-2-sulfonyl fluoride often involves large-scale reactions using automated systems to ensure consistency and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired compound in high yield and purity .
化学反应分析
Types of Reactions: Benzothiazole-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: It can be oxidized to form sulfonic acids or reduced to form thiols.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Thiols: Formed by reduction reactions.
相似化合物的比较
Benzothiazole: The parent compound, which lacks the sulfonyl fluoride group.
Benzothiazole-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
Benzothiazole-2-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl fluoride group.
Uniqueness: Benzothiazole-2-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to other benzothiazole derivatives. This reactivity makes it particularly useful in chemical synthesis and as a tool for studying biological systems .
属性
IUPAC Name |
1,3-benzothiazole-2-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO2S2/c8-13(10,11)7-9-5-3-1-2-4-6(5)12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKAAUWKENUQEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467980 | |
| Record name | Benzothiazole-2-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878376-34-2 | |
| Record name | Benzothiazole-2-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



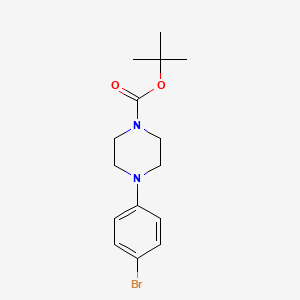
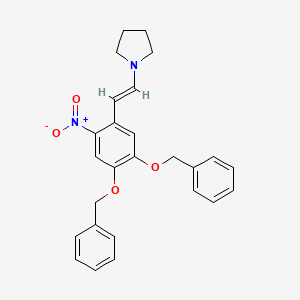
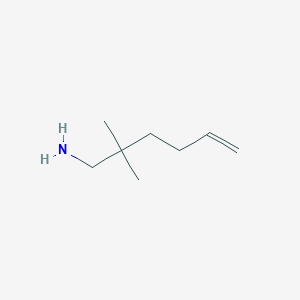
![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1279782.png)


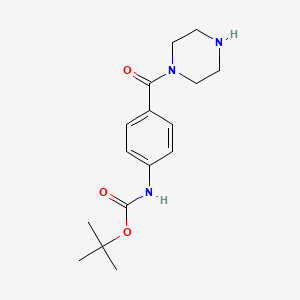
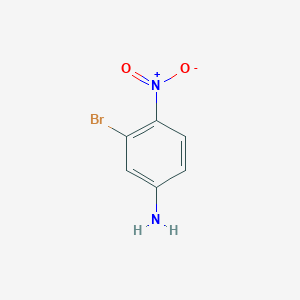

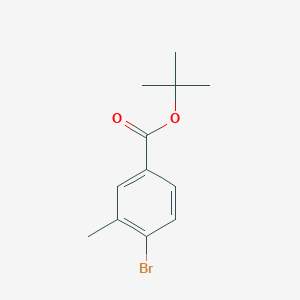
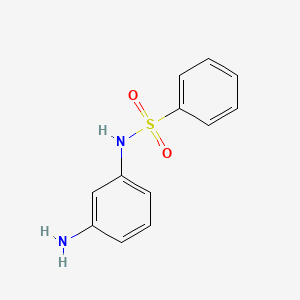
![7-Bromobenzo[D]thiazole-2-thiol](/img/structure/B1279807.png)
